molecular formula C6H5N3O B135791 Triazolopyridinone CAS No. 6969-71-7

Triazolopyridinone

Cat. No. B135791
CAS RN: 6969-71-7
M. Wt: 135.12 g/mol
InChI Key: LJRXNXBFJXXRNQ-UHFFFAOYSA-N
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Patent
US04465683

Procedure details

A mixture of 50 g. (0.44 mole) of 2-chloropyridine and 98.22 g. (0.88 mole) of semicarbazide hydrocloride in 150 ml. of 2-ethoxyethanol was heated to reflux and then treated with a solution of 1 ml. of concentrated sulfuric acid (36 N) in 5 ml. of 2-ethoxyethanol. The resulting solution was refluxed for 18 hr., cooled to about 60°, and treated with 150 ml. of water. The mixture was stirred, cooled to 0°, and kept 0.5 hr. and the solid was collected on a filter. The solid was washed well with water and dried under reduced pressure, to give 35.0 g. (59%) of product, m.p. 230°-231°, which was sufficiently pure to be used for the next step.
Quantity
0.44 mol
Type
reactant
Reaction Step One
Quantity
0.88 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Cl.[NH2:9][NH:10][C:11](N)=[O:12].C(OCCO)C.S(=O)(=O)(O)O>O>[N:9]1[NH:10][C:11](=[O:12])[N:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=12 |f:1.2|

Inputs

Step One
Name
Quantity
0.44 mol
Type
reactant
Smiles
ClC1=NC=CC=C1
Step Two
Name
Quantity
0.88 mol
Type
reactant
Smiles
Cl.NNC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCO
Step Six
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 50 g
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
treated with a solution of 1 ml
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
, cooled to about 60°
ADDITION
Type
ADDITION
Details
treated with 150 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
CUSTOM
Type
CUSTOM
Details
and the solid was collected on a filter
WASH
Type
WASH
Details
The solid was washed well with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 35.0 g

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
N=1NC(N2C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.